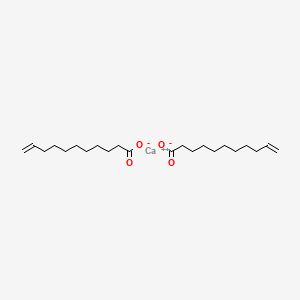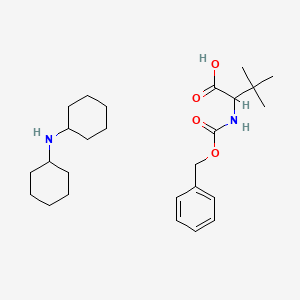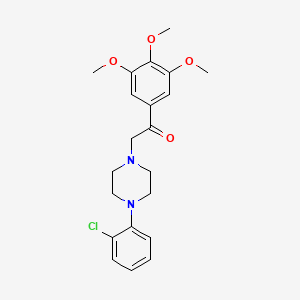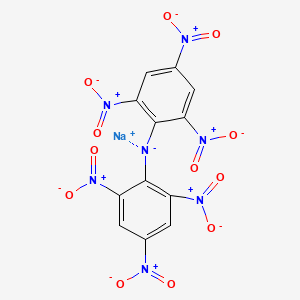
calcium;undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;undec-10-enoate can be synthesized through the reaction of undec-10-enoic acid with calcium hydroxide. The process involves dissolving calcium hydroxide in water and then adding undec-10-enoic acid. The reaction mixture is stirred until the pH reaches an appropriate level, followed by crystallization and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as acyclic diene metathesis (ADMET) polymerization. This method uses catalysts like molybdenum-alkylidene or ruthenium-carbene to achieve high molecular weight polyesters, which can then be processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Calcium;undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated calcium undecanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Calcium;undec-10-enoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of macroheterocycles and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its antifungal properties.
Industry: Utilized in the production of biobased polyesters with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of calcium;undec-10-enoate involves its interaction with cellular membranes and enzymes. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the carboxylate group can interact with metal ions and enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl undec-10-enoate: An ester formed by the condensation of methanol and undec-10-enoic acid, commonly used
Properties
Molecular Formula |
C22H38CaO4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
calcium;undec-10-enoate |
InChI |
InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 |
InChI Key |
CLOKKBBIKHZGNX-UHFFFAOYSA-L |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)


![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)

![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
